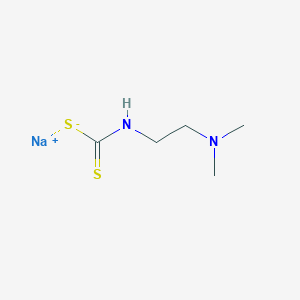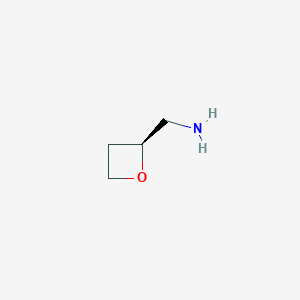![molecular formula C15H13N3O3S B2403071 (E)-N-(3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-2-phenylethenesulfonamide CAS No. 1376439-13-2](/img/structure/B2403071.png)
(E)-N-(3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-2-phenylethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-2-phenylethenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that has been found to exhibit several biological activities, making it an important compound for researchers to study.
Mechanism of Action
The mechanism of action of (E)-N-(3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-2-phenylethenesulfonamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as COX-2 and 5-lipoxygenase, which are involved in the production of inflammatory mediators. This compound has also been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
(E)-N-(3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-2-phenylethenesulfonamide has been found to exhibit several biochemical and physiological effects. This compound has been found to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. Additionally, this compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using (E)-N-(3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-2-phenylethenesulfonamide in lab experiments include its ability to exhibit multiple biological activities, making it a versatile compound for research. However, the limitations of using this compound include its high cost and limited availability.
Future Directions
There are several future directions for research on (E)-N-(3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-2-phenylethenesulfonamide. One potential direction is to study the compound's potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is to study the compound's mechanism of action in more detail to gain a better understanding of its biological activities. Additionally, further research could be conducted to develop more efficient and cost-effective synthesis methods for this compound.
Synthesis Methods
The synthesis of (E)-N-(3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-2-phenylethenesulfonamide involves the reaction of 3-methyl-5-aminooxazole with 2-phenylethene-1-sulfonyl chloride in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain the final product.
Scientific Research Applications
(E)-N-(3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-2-phenylethenesulfonamide has been found to exhibit several biological activities, making it an important compound for scientific research. This compound has been studied for its potential applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
(E)-N-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-11-14-9-13(10-16-15(14)21-17-11)18-22(19,20)8-7-12-5-3-2-4-6-12/h2-10,18H,1H3/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWELUMKKUCEERJ-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=C(C=N2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC2=C1C=C(C=N2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzofuran-2-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2402989.png)
![N-(furan-2-ylmethyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2402990.png)



![1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2402999.png)


![2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenyl-1-ethanone](/img/structure/B2403004.png)

![2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-6-fluorobenzamide](/img/structure/B2403006.png)


